N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]adamantane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]adamantane-1-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a phthalazinone moiety linked to an adamantane carboxamide group, which imparts distinct chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]adamantane-1-carboxamide typically involves multiple steps. One common method includes the reaction of 2-fluoro-5-formylbenzoic acid with hydrazine hydrate to form the phthalazinone intermediate. This intermediate is then reacted with adamantane-1-carboxylic acid under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and the use of catalysts to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]adamantane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, solvents like tetrahydrofuran, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound .
Scientific Research Applications
N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]adamantane-1-carboxamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its potential therapeutic effects, particularly in the design of drugs targeting specific enzymes or pathways.
Industry: Utilized in the development of advanced materials and chemical processes
Mechanism of Action
The mechanism of action of N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]adamantane-1-carboxamide involves its interaction with specific molecular targets. The phthalazinone moiety is known to inhibit poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. This inhibition can lead to the accumulation of DNA damage in cancer cells, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
- 2-fluoro-5-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzoic acid
- tert-butyl 4-(2-fluoro-5-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzoyl)piperazine-1-carboxylate
Uniqueness
N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]adamantane-1-carboxamide is unique due to its adamantane moiety, which imparts enhanced stability and lipophilicity compared to similar compounds. This structural feature can improve its pharmacokinetic properties and make it a more effective therapeutic agent .
Properties
Molecular Formula |
C20H23N3O2 |
---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
N-[(4-oxo-3H-phthalazin-1-yl)methyl]adamantane-1-carboxamide |
InChI |
InChI=1S/C20H23N3O2/c24-18-16-4-2-1-3-15(16)17(22-23-18)11-21-19(25)20-8-12-5-13(9-20)7-14(6-12)10-20/h1-4,12-14H,5-11H2,(H,21,25)(H,23,24) |
InChI Key |
DIODNFKDXRFYAW-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NCC4=NNC(=O)C5=CC=CC=C54 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.